Pralidoximchlorid

Übersicht

Beschreibung

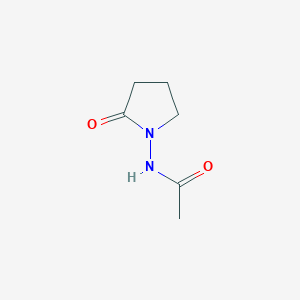

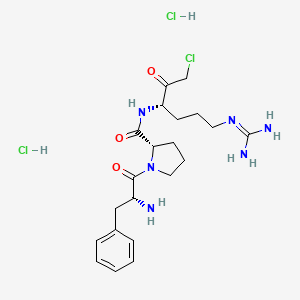

Pralidoxime Chloride, also known as 2-pyridine aldoxime methyl chloride, is a compound belonging to the family of oximes. It is primarily used as an antidote for organophosphate poisoning, which can occur due to exposure to certain pesticides and nerve agents. Organophosphates inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. Pralidoxime Chloride works by reactivating acetylcholinesterase, thereby alleviating the toxic effects of organophosphates .

Wissenschaftliche Forschungsanwendungen

Pralidoxime Chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Pralidoxime Chloride is employed in studies involving enzyme kinetics and the reactivation of acetylcholinesterase.

Medicine: It is a critical component in the treatment of organophosphate poisoning and is often used in conjunction with atropine and diazepam or midazolam

Wirkmechanismus

Target of Action

Pralidoxime chloride primarily targets acetylcholinesterase , an enzyme crucial for nerve function . Acetylcholinesterase’s role is to break down acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating nerve impulses .

Mode of Action

Organophosphates, such as certain pesticides and nerve gases, inactivate acetylcholinesterase by binding to its esteratic site, leading to an accumulation of acetylcholine and continuous nerve stimulation . Pralidoxime chloride acts as an antidote by reactivating acetylcholinesterase. It achieves this by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase, thereby reversing the enzyme’s inactivation .

Biochemical Pathways

The primary biochemical pathway affected by pralidoxime chloride is the cholinergic pathway. By reactivating acetylcholinesterase, pralidoxime chloride allows the enzyme to resume its role in breaking down acetylcholine, thus restoring normal nerve function .

Result of Action

The primary molecular effect of pralidoxime chloride is the reactivation of acetylcholinesterase, allowing the enzyme to resume its function of breaking down acetylcholine . On a cellular level, this results in the restoration of normal nerve function and the alleviation of symptoms caused by organophosphate poisoning .

Action Environment

The efficacy of pralidoxime chloride can be influenced by various environmental factors. For instance, the timing of administration is crucial; pralidoxime chloride must be given within 24 hours of organophosphate exposure for it to effectively reactivate acetylcholinesterase . Furthermore, the compound’s therapeutic effects are closely related to its pharmacokinetics, suggesting that factors affecting drug absorption, distribution, metabolism, and excretion could potentially influence its action .

Biochemische Analyse

Biochemical Properties

Pralidoxime chloride plays a crucial role in biochemical reactions by reactivating acetylcholinesterase, which has been inactivated by organophosphates. The compound interacts with the phosphorylated acetylcholinesterase enzyme, cleaving the phosphate-ester bond formed between the organophosphate and the enzyme . This reactivation allows acetylcholinesterase to resume its normal function of breaking down acetylcholine, a neurotransmitter, thereby restoring normal nerve function .

Cellular Effects

Pralidoxime chloride affects various types of cells and cellular processes. It influences cell function by restoring the activity of acetylcholinesterase, which is critical for nerve signal transmission. This restoration impacts cell signaling pathways, gene expression, and cellular metabolism. By reactivating acetylcholinesterase, pralidoxime chloride helps in the breakdown of accumulated acetylcholine, preventing overstimulation of nerve cells and subsequent cellular damage .

Molecular Mechanism

The molecular mechanism of pralidoxime chloride involves its interaction with phosphorylated acetylcholinesterase. Pralidoxime chloride binds to the enzyme and cleaves the phosphate-ester bond formed by the organophosphate, thereby reactivating the enzyme . This reactivation allows acetylcholinesterase to hydrolyze acetylcholine, preventing its accumulation and the resultant overstimulation of nerve cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pralidoxime chloride change over time. The compound is known for its rapid but transient reactivation of acetylcholinesterase. Studies have shown that pralidoxime chloride can quickly reverse the toxic effects of organophosphates, but its effects may diminish over time, necessitating repeated doses . The stability and degradation of pralidoxime chloride in laboratory settings are critical factors in its long-term efficacy .

Dosage Effects in Animal Models

The effects of pralidoxime chloride vary with different dosages in animal models. At therapeutic doses, pralidoxime chloride effectively reactivates acetylcholinesterase and reverses organophosphate toxicity . At higher doses, pralidoxime chloride may exhibit toxic or adverse effects, including muscle weakness and respiratory distress . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic efficacy .

Metabolic Pathways

Pralidoxime chloride is involved in metabolic pathways that include its interaction with acetylcholinesterase. The compound is metabolized primarily in the liver, where it undergoes biotransformation . Enzymes such as cytochrome P450 may play a role in its metabolism, affecting its bioavailability and efficacy . The metabolic flux and levels of metabolites can influence the overall therapeutic outcome of pralidoxime chloride .

Transport and Distribution

Pralidoxime chloride is transported and distributed within cells and tissues through various mechanisms. It is known to cross the blood-brain barrier to a limited extent, affecting its central nervous system activity . Transporters and binding proteins may facilitate its movement within the body, influencing its localization and accumulation in target tissues . The distribution of pralidoxime chloride is critical for its therapeutic action and overall efficacy .

Subcellular Localization

The subcellular localization of pralidoxime chloride is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase . Post-translational modifications and targeting signals may direct pralidoxime chloride to specific cellular compartments or organelles, affecting its reactivation potential and therapeutic efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pralidoxime Chloride is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine, resulting in the formation of pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt. The iodide salt can be converted to the chloride salt through an ion exchange process .

Industrial Production Methods: In industrial settings, pralidoxime chloride is often produced through cryo-desiccation for intravenous injection or infusion. Each vial typically contains 1000 mg of sterile pralidoxime chloride, which is reconstituted with sterile water for injection .

Analyse Chemischer Reaktionen

Types of Reactions: Pralidoxime Chloride primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles, leading to the formation of different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Pralidoxime Chloride reacts with alkyl halides under basic conditions to form alkylated oximes.

Oxidation and Reduction: While pralidoxime chloride is not commonly involved in oxidation or reduction reactions, it can participate in redox reactions under specific conditions.

Major Products: The major products formed from these reactions include various alkylated oximes, depending on the electrophile used in the reaction .

Vergleich Mit ähnlichen Verbindungen

Pralidoxime Chloride is part of a family of oximes that includes other compounds such as obidoxime, HI-6, trimedoxime, and methoxime. These compounds share a similar mechanism of action but differ in their chemical structures and efficacy:

Obidoxime: Known for its higher efficacy in reactivating acetylcholinesterase inhibited by certain organophosphates.

HI-6: Exhibits a broader spectrum of activity against various organophosphates.

Trimedoxime: Similar to pralidoxime chloride but with different pharmacokinetic properties.

Methoxime: Another oxime with distinct chemical properties and applications

Pralidoxime Chloride is unique in its widespread use and FDA approval for treating organophosphate poisoning, making it a critical component in medical countermeasures against nerve agents and pesticides .

Eigenschaften

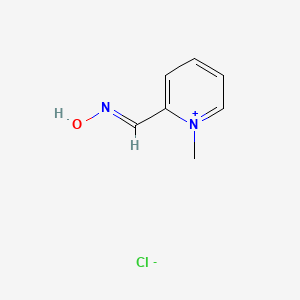

IUPAC Name |

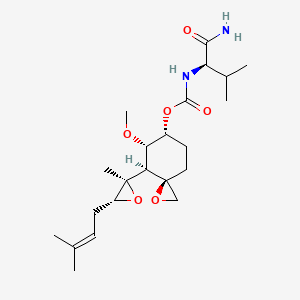

(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGSLXSBYYMVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=N\O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Pralidoxime chloride counteract organophosphate poisoning?

A1: Pralidoxime chloride (2-PAM chloride) is a cholinesterase reactivator. [] Organophosphates work by binding to and inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for breaking down the neurotransmitter acetylcholine. This inhibition leads to the accumulation of acetylcholine and excessive stimulation of cholinergic receptors, resulting in the symptoms of organophosphate poisoning. 2-PAM chloride works by removing the organophosphate molecule from AChE, thereby reactivating the enzyme and restoring normal neurotransmission. [, , , ]

Q2: What are the downstream effects of Pralidoxime chloride administration in organophosphate poisoning?

A2: The reactivation of AChE by Pralidoxime chloride leads to a reduction in acetylcholine levels, alleviating the symptoms of organophosphate poisoning. These effects include the reversal of muscarinic symptoms like salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis, as well as nicotinic symptoms such as muscle weakness, paralysis, and respiratory depression. [, , , , ]

Q3: What is the molecular formula and weight of Pralidoxime chloride?

A3: The molecular formula of Pralidoxime chloride is C7H9ClN2O. It has a molecular weight of 172.6 g/mol. []

Q4: Are there any spectroscopic data available for Pralidoxime chloride?

A4: Yes, spectroscopic data, including ultraviolet (UV) and infrared (IR) absorption spectra, are available for Pralidoxime chloride. It exhibits a characteristic UV absorbance peak at 296 nm. [] IR spectroscopy can be used to identify specific functional groups present in the molecule. []

Q5: How stable is Pralidoxime chloride in solution?

A5: The stability of Pralidoxime chloride in solution depends on factors like pH, concentration, and storage temperature. In concentrated acidic solutions, it can degrade over time, forming various decomposition products. [] Studies have shown that solutions containing 5% Pralidoxime chloride without buffers, at an initial pH of 5, exhibit about 10% deterioration over 3 years at room temperature. [] Adjusting the pH to 4 may improve stability. [] Refrigeration and storage in a dry state are expected to further enhance stability. []

Q6: How does the presence of other drugs, like Atropine, affect Pralidoxime chloride's stability in a combined formulation?

A6: Research indicates that combining Atropine sulfate and Pralidoxime chloride in a single auto-injector cartridge does not negatively impact the stability of either drug. Accelerated stability studies have shown that such combined formulations can remain stable for up to 24 months. []

Q7: Does Pralidoxime chloride have any catalytic properties?

A7: While Pralidoxime chloride is not a catalyst in the traditional sense, its action involves a chemical reaction with the organophosphate-AChE complex. This reaction is stoichiometric, meaning that one molecule of Pralidoxime chloride reactivates one molecule of AChE. []

Q8: What are the primary applications of Pralidoxime chloride?

A8: Pralidoxime chloride is primarily used as an antidote for organophosphate poisoning. It is included in auto-injectors for rapid administration in emergency situations, particularly by military personnel and first responders. [, , ]

Q9: Have there been any computational studies on Pralidoxime chloride?

A9: Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be employed to study the interaction between Pralidoxime chloride and AChE. These methods help visualize the binding mode and provide insights into the reactivation mechanism at a molecular level.

Q10: How do structural modifications of Pralidoxime chloride affect its activity?

A10: Modifications to the structure of Pralidoxime chloride, such as altering the substituents on the pyridine ring or the oxime group, can influence its ability to reactivate AChE. Studies have investigated the relationship between the structure of Pralidoxime analogs and their reactivation potency and selectivity for different types of organophosphate-inhibited AChE.

Q11: What are some strategies to improve the stability or bioavailability of Pralidoxime chloride formulations?

A11: Strategies to enhance the stability of Pralidoxime chloride solutions include optimizing pH, using appropriate buffers, controlling storage temperature, and packaging in a way that minimizes exposure to light and moisture. [, ] Encapsulation in biopolymeric microcapsules has been explored as a way to achieve controlled release and improve oral bioavailability. []

Q12: Are there specific safety regulations regarding the handling and disposal of Pralidoxime chloride?

A12: Yes, as a potent pharmaceutical, Pralidoxime chloride is subject to specific SHE regulations. These regulations cover various aspects, including safe handling practices, personal protective equipment requirements, storage guidelines, and appropriate disposal methods for unused or expired product.

Q13: What is the pharmacokinetic profile of Pralidoxime chloride?

A13: Pralidoxime chloride is rapidly absorbed after intramuscular or intravenous administration. [, , ] It exhibits a short half-life of approximately 1.4 hours and is primarily excreted unchanged in the urine. [] The drug's rapid elimination necessitates frequent dosing or continuous infusion to maintain therapeutic levels. []

Q14: How do different routes of administration of Pralidoxime chloride, like intramuscular injection vs. continuous intravenous infusion, compare in terms of efficacy?

A14: Studies have shown that continuous intravenous infusion of Pralidoxime chloride is more effective in maintaining therapeutic drug levels compared to intermittent bolus injections. [, ] This method ensures a more consistent concentration of the drug in the bloodstream, leading to better reactivation of AChE and improved patient outcomes. [, , ]

Q15: What animal models are used to study the efficacy of Pralidoxime chloride?

A15: Rodent models, particularly rats and mice, are commonly used to investigate the efficacy of Pralidoxime chloride against organophosphate poisoning. [, , , , ] These models allow researchers to assess the drug's ability to reverse organophosphate-induced toxicity, measure AChE reactivation, and evaluate the impact on survival rates.

Q16: Have there been clinical trials evaluating the efficacy of Pralidoxime chloride?

A16: Numerous clinical studies have been conducted to evaluate the efficacy of Pralidoxime chloride in treating organophosphate poisoning in humans. Research has investigated various aspects, including the optimal dose and route of administration, the impact on clinical outcomes like time to symptom resolution and mortality rate, and the incidence of complications like intermediate syndrome. [, , , , , , , , , , , , ]

Q17: Is there any evidence of resistance to Pralidoxime chloride in treating organophosphate poisoning?

A17: While Pralidoxime chloride is generally effective in reactivating AChE, its efficacy can be influenced by several factors. Certain organophosphates may form a more stable complex with AChE, making reactivation more challenging.

Q18: What are the potential adverse effects of Pralidoxime chloride?

A18: Pralidoxime chloride is generally well-tolerated, but high doses or rapid administration can cause adverse effects such as dizziness, blurred vision, headache, nausea, and tachycardia. []

Q19: Are there any novel drug delivery systems being explored for Pralidoxime chloride?

A19: Researchers are exploring novel drug delivery systems, such as nanoparticles and microspheres, to enhance the therapeutic efficacy of Pralidoxime chloride. [, ] These systems aim to improve drug stability, prolong drug release, and potentially target specific tissues, like the brain, where organophosphate-induced damage can be particularly severe.

Q20: Are there any biomarkers to monitor the effectiveness of Pralidoxime chloride therapy?

A20: Monitoring erythrocyte AChE activity is a direct and reliable biomarker for assessing the effectiveness of Pralidoxime chloride therapy. [, , ] The rate and extent of AChE reactivation provide valuable information about the patient's response to treatment and can guide dose adjustments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1677961.png)

![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)